molecular formula C9H10N2O B1438487 (2-Methyl-2H-indazol-4-yl)methanol CAS No. 1079992-60-1

(2-Methyl-2H-indazol-4-yl)methanol

Cat. No.: B1438487
CAS No.: 1079992-60-1
M. Wt: 162.19 g/mol
InChI Key: GCNFPEFJWKQKAX-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-4-yl)methanol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound features a methanol group attached to the 4-position of the 2-methyl-2H-indazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The methanol group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2-Methyl-2H-indazol-4-yl)methanol may involve large-scale cyclization reactions using transition metal catalysts to ensure high yields and purity. The use of solvents and catalysts such as Cu(OAc)2 and DMSO under an oxygen atmosphere has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-indazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methanol group can be substituted with other functional groups to create a variety of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various indazole derivatives with different functional groups, which can exhibit a range of biological activities.

Scientific Research Applications

Medicinal Chemistry

Indazole derivatives, including (2-Methyl-2H-indazol-4-yl)methanol, are explored for their diverse biological activities. Research indicates potential applications in:

  • Anti-Cancer Properties: Indazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific positioning of functional groups in this compound may enhance its effectiveness against certain cancer types.
  • Anti-inflammatory Effects: Compounds with indazole structures are often investigated for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Kinase Inhibitors: The indazole ring system is known to interact with various kinases, which are critical targets in drug development for cancer and other diseases.

Chemical Transformations

The versatility of this compound allows it to undergo various chemical transformations, making it useful in synthetic organic chemistry. Common reaction types include:

Reaction TypeReagentsConditions
OxidationChromium trioxide, potassium permanganateAcetic acid, water
ReductionLithium aluminum hydride, sodium borohydrideEther, methanol
SubstitutionNucleophiles (amines, thiols)Base presence

These reactions facilitate the synthesis of more complex molecules that can be used in further research or therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Methyl-2H-indazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a similar core structure but lacking the methanol group.

    2-Methylindazole: Similar to (2-Methyl-2H-indazol-4-yl)methanol but without the methanol group.

    4-Hydroxyindazole: Contains a hydroxyl group instead of a methanol group at the 4-position.

Uniqueness

This compound is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile compound for various applications .

Biological Activity

(2-Methyl-2H-indazol-4-yl)methanol is a compound belonging to the indazole family, characterized by its bicyclic structure, which includes a pyrazole ring fused to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Kinases
Indazole derivatives, including this compound, have been shown to inhibit and modulate various kinases such as CHK1 and CHK2. These kinases are crucial for cell cycle regulation and cellular volume control. The inhibition of these kinases can lead to significant alterations in cellular processes, including apoptosis induction in cancer cells .

Biochemical Pathways
The interaction with kinases suggests that this compound may impact several biochemical pathways related to cell proliferation and survival. For instance, it has been observed that this compound can influence cyclin-dependent kinases (CDKs), which are vital regulators of the cell cycle .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity
    • The compound has been noted for its ability to inhibit the growth of various cancer cell lines by inducing apoptosis .
    • In studies involving different indazole derivatives, some demonstrated more potent anticancer effects compared to traditional chemotherapeutic agents .
  • Antimicrobial Properties
    • The compound has shown activity against several protozoa, indicating its potential as an antiprotozoal agent. For example, derivatives of indazole have been evaluated for their effectiveness against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with some compounds exhibiting higher potency than metronidazole .
  • Anti-inflammatory Effects
    • Indazole derivatives are often explored for their anti-inflammatory properties. The presence of the hydroxymethyl group in this compound may enhance these effects by modulating inflammatory pathways .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated inhibition of CHK1 and CHK2 kinases leading to apoptosis in cancer cells.
Evaluated antiprotozoal activity against multiple protozoan species; showed promising results compared to standard treatments like metronidazole.
Discussed the structural characteristics influencing biological interactions; highlighted potential applications in medicinal chemistry.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing (2-Methyl-2H-indazol-4-yl)methanol?

Methodological Answer:
The synthesis typically involves refluxing intermediates in polar solvents (e.g., ethanol or methanol) under acid catalysis. For example:

  • Step 1: React 2-methyl-2H-indazole-4-carbaldehyde with a reducing agent (e.g., NaBH₄) in methanol at 0–25°C for 4–6 hours .
  • Step 2: Purify the crude product via recrystallization from ethanol/water mixtures to isolate the methanol derivative.
  • Validation: Confirm the product via NMR (e.g., δ 4.6 ppm for the -CH₂OH group) and mass spectrometry .

Q. Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography: Use SHELX or WinGX for structure refinement. For example, anisotropic displacement parameters can resolve bond-length discrepancies (e.g., C-O bond in the methanol group) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DMSO-d₆ as a solvent; monitor aromatic protons (δ 7.2–8.3 ppm) and hydroxyl protons (broad signal at δ 5.2–5.5 ppm) .
    • IR: Identify O-H stretching (3400–3200 cm⁻¹) and C-N vibrations (1650–1600 cm⁻¹) .

Q. Basic: What solvent systems are optimal for studying the solubility and stability of this compound?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Ideal for NMR studies due to high solubility.
  • Aqueous stability: Test degradation in buffered solutions (pH 4–9) at 25–37°C over 24–72 hours. Monitor via HPLC (C18 column, methanol/water mobile phase) .
  • Caution: Avoid prolonged exposure to acidic conditions, which may dehydrate the methanol group to form a methylene derivative .

Q. Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design. For example:
    • Catalyst screening: Compare acetic acid vs. p-toluenesulfonic acid in imine formation steps .
    • Reaction time: Optimize reflux duration (6–12 hours) to minimize byproducts (e.g., dimerization).
  • Analytical support: Use TLC (silica gel, ethyl acetate/hexane) to track intermediates. Isolate pure products via flash chromatography .

Q. Advanced: What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer:

  • Disorder modeling: Address positional disorder in the indazole ring using SHELXL’s PART instruction. Refine anisotropic displacement parameters with restraints .
  • Hydrogen bonding: Analyze packing motifs with Mercury software. For example, O-H···N interactions between methanol and indazole groups stabilize the lattice .
  • Twinning: If twinning is detected (e.g., in monoclinic systems), apply HKLF5 data format in SHELXTL .

Q. Advanced: How should researchers resolve contradictions between computational and experimental data (e.g., NMR shifts vs. DFT predictions)?

Methodological Answer:

  • Reproducibility checks: Repeat experiments under inert atmospheres to rule out oxidation artifacts .
  • DFT refinement: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set. Compare calculated vs. observed NMR shifts; adjust solvent models (e.g., PCM for DMSO) .
  • Cross-validation: Validate spectral assignments via 2D NMR (COSY, HSQC) and DEPT-135 experiments .

Q. Advanced: What strategies mitigate methanol crossover in electrochemical studies involving this compound?

Methodological Answer:

  • Membrane selection: Use Nafion® 117 to reduce methanol permeability in fuel cell setups.
  • Flow electrolysis: Implement a flowing electrolyte (e.g., 0.5 M H₂SO₄) to scavenge crossed-over methanol. Monitor efficiency via chronoamperometry .
  • Quantification: Analyze crossover rates using gas chromatography (GC-MS) with a Porapak-Q column .

Properties

IUPAC Name

(2-methylindazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFPEFJWKQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (14.27 g, 421 mmol) in tetrahydrofuran (315 mL) was added a solution of methyl 2-methyl-2H-indazole-4-carboxylate (40.0 g, 210 mmol) in tetrahydrofuran (106 mL) under nitrogen atmosphere at 0° C., and the mixture was stirred at room temperature for 1 hr. The reaction solution was diluted with diethyl ether at 0° C., water (15 mL), 10% aqueous sodium hydroxide solution (15 mL) and water (30 mL) were added and the mixture was stirred until gas generation stopped. The resulting precipitate was collected by filtration, and washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the residue was triturated with ethyl acetate and hexane to give the title compound (30.7 g, yield 90%).
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Methyl-2H-indazol-4-yl)methanol
(2-Methyl-2H-indazol-4-yl)methanol
(2-Methyl-2H-indazol-4-yl)methanol
(2-Methyl-2H-indazol-4-yl)methanol
(2-Methyl-2H-indazol-4-yl)methanol
(2-Methyl-2H-indazol-4-yl)methanol

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